molecular formula C13H15ClNO3S+ B105341 2-Chloro-1-methylpyridinium p-Toluenesulfonate CAS No. 7403-46-5

2-Chloro-1-methylpyridinium p-Toluenesulfonate

Cat. No.: B105341
CAS No.: 7403-46-5
M. Wt: 299.77 g/mol
InChI Key: KWNGIKVZXFFZNN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-methylpyridinium p-Toluenesulfonate is a chemical compound known for its utility in organic synthesis. It is often used as a reagent in various chemical reactions due to its ability to activate hydroxy groups of alcohols and carboxylic acids. This compound is particularly valuable in the synthesis of esters, lactones, amides, lactams, and ketenes from corresponding carboxylic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methylpyridinium p-Toluenesulfonate typically involves the reaction of 2-chloropyridine with methyl iodide in the presence of a suitable solvent like acetone. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. The product is then purified through crystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methylpyridinium p-Toluenesulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products

The major products formed from these reactions include esters, lactones, amides, lactams, and ketenes .

Scientific Research Applications

2-Chloro-1-methylpyridinium p-Toluenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Chloro-1-methylpyridinium p-Toluenesulfonate exerts its effects involves the activation of hydroxy groups in alcohols and carboxylic acids. This activation facilitates the formation of esters, lactones, amides, lactams, and ketenes. The compound acts as a coupling reagent, promoting the formation of peptide bonds in peptide synthesis .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-1-methylpyridin-1-ium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C6H7ClN/c1-6-2-4-7(5-3-6)11(8,9)10;1-8-5-3-2-4-6(8)7/h2-5H,1H3,(H,8,9,10);2-5H,1H3/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNGIKVZXFFZNN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20995343
Record name 2-Chloro-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20995343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7403-46-5
Record name 2-Chloro-1-methylpyridinium 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7403-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7403-46-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34626
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20995343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1-methylpyridinium p-Toluenesulfonate
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-methylpyridinium p-Toluenesulfonate
Reactant of Route 3
2-Chloro-1-methylpyridinium p-Toluenesulfonate
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-methylpyridinium p-Toluenesulfonate
Reactant of Route 5
Reactant of Route 5
2-Chloro-1-methylpyridinium p-Toluenesulfonate
Reactant of Route 6
Reactant of Route 6
2-Chloro-1-methylpyridinium p-Toluenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.